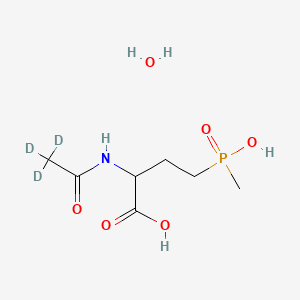

N-Acetyl-DL-glufosinate-d3 (hydrate)

Descripción

Contextualization of Stable Isotope Labeled Compounds in Chemical Biology and Environmental Science

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). moravek.comsymeres.com This substitution creates a unique isotopic signature that allows researchers to track the compound through complex biological or environmental systems without altering its fundamental chemical and physical properties. moravek.comamerigoscientific.com These labeled compounds are indispensable tools across various scientific disciplines.

In chemical biology and medical research, stable isotope labeling is fundamental to metabolomic and proteomic research, enabling scientists to trace metabolic pathways, study the absorption and metabolism of drugs, and quantify disease biomarkers with high accuracy. moravek.comacs.org For instance, using isotopically labeled amino acids allows for the measurement of protein abundance and dynamics, which is crucial for developing new therapies. moravek.com

In environmental science, stable isotope-labeled compounds are essential for monitoring pollutants, tracing their movement and degradation in ecosystems, and identifying sources of contamination. moravek.comamerigoscientific.comlgcstandards.com This application provides valuable insights into the environmental fate and impact of substances like agrochemicals. symeres.comnih.gov The use of these compounds in conjunction with sensitive analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for precise quantification and structural analysis. amerigoscientific.comacs.org

Rationale for Deuterium Labeling in N-Acetyl-DL-glufosinate Research

The primary rationale for using deuterium, a stable isotope of hydrogen, to label N-acetylglufosinate is to create a reliable internal standard for quantitative analysis. biomedres.usrepec.org In analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known amount to a sample to aid in the quantification of an analyte. unibo.it The ideal internal standard is chemically and physically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Deuterium-labeled N-acetylglufosinate (N-Acetyl-DL-glufosinate-d3) serves this purpose perfectly for the analysis of the non-labeled analyte, N-acetylglufosinate. medchemexpress.com Here are the key reasons for its use:

Co-elution in Chromatography: Because the deuterium-labeled form has nearly identical physicochemical properties to the natural compound, it behaves similarly during sample extraction and chromatographic separation, minimizing analytical variability. amerigoscientific.com

Distinction by Mass Spectrometry: The key difference is its molecular weight. The deuterium atoms add mass to the molecule, creating a distinct mass-to-charge ratio (m/z) that is easily resolved from the unlabeled analyte by a mass spectrometer. biomedres.us

Improved Accuracy and Precision: By using the known concentration of the added N-Acetyl-DL-glufosinate-d3 as a reference point, researchers can accurately calculate the concentration of the native N-acetylglufosinate in the sample. This corrects for any loss of analyte during sample preparation and for variations in the instrument's response (matrix effects), leading to more reliable and precise measurements. lgcstandards.com

This technique is particularly important for analyzing glufosinate (B12851) and its metabolites, which are polar and can be challenging to detect without derivatization or highly sensitive methods. acs.orgnih.gov

Propiedades

Fórmula molecular |

C7H16NO6P |

|---|---|

Peso molecular |

244.20 g/mol |

Nombre IUPAC |

4-[hydroxy(methyl)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid;hydrate |

InChI |

InChI=1S/C7H14NO5P.H2O/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);1H2/i1D3; |

Clave InChI |

QLOALVGWAUILHA-NIIDSAIPSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)O)C(=O)O.O |

SMILES canónico |

CC(=O)NC(CCP(=O)(C)O)C(=O)O.O |

Origen del producto |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Synthesis of Deuterated Precursors for N-Acetyl-DL-glufosinate-d3

The synthesis of N-Acetyl-DL-glufosinate-d3 necessitates the preparation of a key deuterated precursor, typically a d3-methylated phosphorus compound. A common starting material for this is methylphosphonous dichloride (CH₃PCl₂). The introduction of the three deuterium (B1214612) atoms onto the methyl group is a critical step.

One synthetic route involves the use of deuterated methylating agents. For instance, the reaction of phosphorus trichloride (B1173362) (PCl₃) with a deuterated methyl Grignard reagent, such as CD₃MgI, can yield methyl-d3-phosphonous dichloride. The Grignard reagent is prepared from the reaction of magnesium with a deuterated methyl halide, like iodomethane-d3 (B117434) (CD₃I).

Alternatively, H/D exchange reactions can be employed on a suitable precursor. For example, methylphosphonic dichloride can be subjected to a deuteration process using deuterium oxide (D₂O) in the presence of a catalyst. Transition metal catalysts, such as palladium on carbon (Pd/C), have been shown to facilitate H-D exchange reactions in various organic molecules. nih.gov Another approach involves the use of a base, like sodium deuteroxide (NaOD) in D₂O, under phase-transfer catalysis conditions to promote the exchange of protons for deuterons on the methyl group of a suitable phosphine (B1218219) precursor. googleapis.com

The synthesis of methyl-d3-phosphonous dichloride can also be achieved through the reaction of phosphorus trichloride with methyl-d3-chloride and aluminum chloride, followed by reduction of the resulting salt. google.com

Table 1: Examples of Deuterated Precursors and Synthetic Approaches

| Deuterated Precursor | Synthetic Approach | Key Reagents |

| Methyl-d3-phosphonous dichloride (CD₃PCl₂) | Grignard Reaction | CD₃I, Mg, PCl₃ |

| Methyl-d3-phosphonous dichloride (CD₃PCl₂) | H/D Exchange | CH₃PCl₂, D₂O, Catalyst (e.g., Pd/C) |

| Methyl-d3-phosphonous dichloride (CD₃PCl₂) | Alkylation/Reduction | CD₃Cl, AlCl₃, PCl₃, Fe |

Stereoselective Synthetic Approaches for DL-Glufosinate Derivatives

The synthesis of the racemic DL-glufosinate backbone is a crucial step before acetylation. Several methods are available for the non-stereoselective synthesis of α-amino acids, which can be adapted for glufosinate (B12851).

A common method is the Strecker synthesis . This involves the reaction of an aldehyde, in this case, 3-(methylphosphinoyl)propionaldehyde, with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. This process naturally leads to a racemic mixture of the D- and L-enantiomers. libretexts.org

Another approach is the amidomalonate synthesis . This method involves the alkylation of diethyl acetamidomalonate with a suitable electrophile, such as a 2-(methylphosphinoyl)ethyl halide. Subsequent hydrolysis and decarboxylation yield the racemic amino acid. libretexts.org

Reductive amination of the corresponding α-keto acid, 2-oxo-4-(methylphosphinoyl)butanoic acid, with ammonia and a reducing agent also produces DL-glufosinate. libretexts.org

These methods are well-established for the synthesis of racemic α-amino acids and are applicable to the production of the DL-glufosinate core structure needed for the synthesis of N-Acetyl-DL-glufosinate-d3. libretexts.orgnih.gov

Deuteration Techniques for Phosphinothricin (B1261767) Analogues

The key deuteration in N-Acetyl-DL-glufosinate-d3 involves the methyl group attached to the phosphorus atom. This is typically achieved by using a deuterated starting material in the synthesis, as outlined in Section 2.1. The use of methyl-d3-phosphonous dichloride or a similar d3-methylated phosphorus precursor ensures the stable incorporation of the deuterium label into the final molecule. wikipedia.orgwikipedia.org

General techniques for deuterium labeling of organic compounds often rely on H/D exchange reactions. For phosphinothricin analogues, this could theoretically be achieved by treating the non-deuterated compound with a deuterium source like D₂O under conditions that promote exchange at the desired position. Catalysts such as transition metals (e.g., palladium, platinum) or strong acids/bases can facilitate this exchange. nih.govnih.gov However, for a stable and specific d3-label on the methyl group, the synthetic approach using a deuterated precursor is generally preferred to avoid non-specific exchange at other positions in the molecule and to ensure high isotopic enrichment.

For example, the synthesis of deuterated aromatic compounds has been achieved by heating the compound in deuterium oxide with a transition metal catalyst at elevated temperature and pressure. nih.gov Similar principles could be explored for the deuteration of phosphinothricin precursors, although direct application to the P-methyl group would require specific investigation. The use of deuterated methanol (B129727) (CD₃OD) as a source of the trideuteromethyl group in various chemical transformations is also a well-established strategy. researchgate.net

Chemical and Enzymatic Acetylation Methods for N-Acetyl-DL-glufosinate-d3 Synthesis

The final step in the synthesis is the acetylation of the amino group of DL-glufosinate-d3. This can be achieved through both chemical and enzymatic methods.

Chemical acetylation typically involves reacting the DL-glufosinate-d3 with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in a suitable solvent. The reaction conditions, such as temperature and the use of a base to neutralize the acid byproduct, need to be carefully controlled to ensure efficient N-acetylation without significant side reactions. creative-proteomics.com

Enzymatic acetylation offers a more specific and often milder alternative. This process utilizes an enzyme called an N-acetyltransferase (NAT). nih.gov Specifically, phosphinothricin acetyltransferases (PATs) are enzymes known to catalyze the acetylation of phosphinothricin (the active L-isomer of glufosinate). nih.govwikipedia.org These enzymes transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of the substrate. nih.gov While PATs are specific for the L-enantiomer, other N-acetyltransferases may exhibit broader substrate specificity and could potentially acetylate both D- and L-glufosinate. For instance, some D-amino acid N-acetyltransferases have been identified that act specifically on D-amino acids. wikipedia.orgrsc.org The use of a suitable N-acetyltransferase that can act on the DL-racemate would be an effective method for the synthesis of N-Acetyl-DL-glufosinate-d3.

Table 2: Acetylation Methods for DL-Glufosinate-d3

| Method | Acetylating Agent/Enzyme | Key Features |

| Chemical | Acetic anhydride or Acetyl chloride | General method, requires careful control of conditions. |

| Enzymatic | N-acetyltransferase (e.g., a non-specific PAT or other NAT) and Acetyl-CoA | High specificity, mild reaction conditions. |

Characterization of Isotopic Purity and Stereochemical Integrity for Research Use

The utility of N-Acetyl-DL-glufosinate-d3 as an internal standard relies on its well-defined isotopic purity and stereochemical integrity. Several analytical techniques are employed for this characterization.

Mass Spectrometry (MS) is the primary tool for determining isotopic purity. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecule and its isotopologues. By analyzing the isotopic distribution of the molecular ion, the percentage of the d3-labeled compound versus the unlabeled (d0) and partially labeled (d1, d2) species can be accurately quantified. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the analysis of the fragment ions can confirm the location of the deuterium label on the methylphosphinyl group. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for both structural confirmation and isotopic purity assessment. ¹H NMR can be used to determine the degree of deuteration by observing the reduction in the signal intensity of the methyl protons. ³¹P NMR spectroscopy is particularly useful for characterizing organophosphorus compounds, providing information about the chemical environment of the phosphorus atom. acs.orgsigmaaldrich.com The coupling patterns between phosphorus and the remaining protons (or deuterons) can also provide structural insights.

Chiral High-Performance Liquid Chromatography (HPLC) is employed to confirm the racemic nature of the DL-glufosinate derivative. Using a chiral stationary phase, the D- and L-enantiomers can be separated and their relative proportions determined, ensuring that the synthesized material is indeed a 1:1 mixture of the two stereoisomers. nih.gov This is crucial for applications where the stereochemistry of the internal standard needs to match that of the analyte being quantified. An analytical method for the separate determination of D- and L-glufosinate enantiomers using chiral HPLC-MS/MS has been developed, which can be adapted for the analysis of the N-acetylated and deuterated analogue.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Information Obtained |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity | Accurate mass measurement, isotopic distribution, percentage of deuteration. |

| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation | Fragmentation pattern, confirmation of label position. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Isotopic Purity | Chemical structure, degree of deuteration. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Stereochemical Integrity | Separation of enantiomers, confirmation of racemic mixture. |

Advanced Analytical Applications in Research

Role as an Internal Standard in Quantitative Mass Spectrometry

In the realm of quantitative analysis, particularly with mass spectrometry, achieving high accuracy and precision is paramount. N-Acetyl-DL-glufosinate-d3 (hydrate) is widely employed as an internal standard to ensure the reliability of analytical measurements. medchemexpress.com An internal standard is a known amount of a substance that is added to a sample before processing. It experiences the same analytical variations as the analyte of interest, such as losses during sample preparation, extraction inefficiencies, and fluctuations in instrument response. Because the internal standard is chemically almost identical to the analyte, it co-elutes during chromatographic separation, but is differentiated by its higher mass due to the deuterium (B1214612) labeling. This allows for the normalization of the analyte's signal to that of the internal standard, thereby correcting for potential errors and enhancing the accuracy of quantification.

The use of stable isotope-labeled internal standards like N-Acetyl-DL-glufosinate-d3 is considered the gold standard in quantitative mass spectrometry. This is because they most closely mimic the behavior of the native analyte in the sample matrix, from extraction to detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. In the analysis of glufosinate (B12851) and its metabolites, N-Acetyl-DL-glufosinate-d3 (hydrate) is an invaluable internal standard.

In a typical LC-MS/MS workflow, a specific amount of N-Acetyl-DL-glufosinate-d3 is spiked into the sample at the beginning of the preparation process. After extraction and cleanup, the sample extract is injected into the LC system. The analyte and the internal standard co-elute from the LC column and are subsequently ionized and detected by the mass spectrometer. By monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard (a technique known as Multiple Reaction Monitoring or MRM), highly selective and sensitive quantification can be achieved. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte in the original sample.

Table 1: Illustrative LC-MS/MS Parameters for Glufosinate Analysis using N-Acetyl-DL-glufosinate-d3 as an Internal Standard

| Parameter | Condition |

| LC Column | Reversed-phase C18 or HILIC |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid |

| Gradient | Optimized for separation of glufosinate and its metabolites |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Analyte-specific precursor and product ions |

| MRM Transition (Internal Standard) | N-Acetyl-DL-glufosinate-d3 specific precursor and product ions |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is often preferred for the analysis of polar compounds like glufosinate, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, typically requiring a derivatization step to increase the volatility and thermal stability of the analyte. In such methods, N-Acetyl-DL-glufosinate-d3 (hydrate) also serves as a robust internal standard.

Before GC-MS analysis, the sample containing both the analyte and the deuterated internal standard is subjected to a derivatization reaction. A common approach is silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups. The derivatized analyte and internal standard are then separated on a GC column and detected by the mass spectrometer. The use of N-Acetyl-DL-glufosinate-d3 is crucial in this context as it undergoes the same derivatization reaction and experiences similar chromatographic behavior as the non-labeled analyte, thus effectively correcting for variations in derivatization efficiency and injection volume.

Ion Chromatography-Mass Spectrometry (IC-MS) Applications

Ion Chromatography-Mass Spectrometry (IC-MS) is a powerful technique for the analysis of highly polar and ionic compounds in complex matrices. For the determination of glufosinate and its ionic metabolites, IC-MS offers excellent separation and sensitivity. N-Acetyl-DL-glufosinate-d3 (hydrate) is an ideal internal standard for IC-MS applications due to its similar ionic properties to the target analyte. It co-elutes with the non-labeled compound under ion chromatography conditions and is subsequently detected by the mass spectrometer, enabling accurate quantification by correcting for matrix effects and instrumental drift.

Method Validation and Matrix Effect Compensation for Research Studies

A critical aspect of developing any analytical method is its validation to ensure that it is fit for its intended purpose. Method validation assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of N-Acetyl-DL-glufosinate-d3 (hydrate) is instrumental in these validation studies. By spiking known concentrations of the analyte and a fixed concentration of the internal standard into blank matrices, calibration curves can be constructed, and the method's performance characteristics can be rigorously evaluated.

Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting matrix components, are a significant challenge in quantitative mass spectrometry, especially in complex biological and environmental samples. N-Acetyl-DL-glufosinate-d3 plays a crucial role in compensating for these matrix effects. Since the internal standard is isotopically labeled and has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. By calculating the ratio of the analyte signal to the internal standard signal, the influence of the matrix on the analyte's ionization is effectively normalized, leading to more accurate and reliable quantitative results.

Tracer Studies for Metabolic Pathway Elucidation

Beyond its role as an internal standard, the isotopic labeling of N-Acetyl-DL-glufosinate-d3 (hydrate) makes it a valuable tool for tracer studies aimed at elucidating metabolic pathways. medchemexpress.com In these studies, a biological system is exposed to the deuterated compound, and its metabolic fate is traced by monitoring the appearance of deuterated metabolites over time using mass spectrometry. medchemexpress.com This approach allows researchers to identify and quantify the products of metabolic transformation, providing insights into the enzymatic reactions and pathways involved in the metabolism of the parent compound.

Application in Investigating Xenobiotic Metabolism in Biological Systems

N-Acetyl-DL-glufosinate-d3 is used to study the metabolism of xenobiotics, which are foreign substances to a biological system. By introducing the deuterated compound into an organism or a cellular system, researchers can track its biotransformation. The mass shift provided by the deuterium label allows for the unambiguous identification of metabolites derived from the administered compound, distinguishing them from endogenous molecules. This is particularly useful for understanding how organisms detoxify and eliminate foreign compounds. These studies can reveal the formation of various metabolic products, such as hydroxylated or conjugated derivatives, and provide a clearer picture of the metabolic pathways involved. szabo-scandic.com

Tracing of Acetylation and Deacetylation Pathways in Research Models

Isotope tracing is a powerful technique used to unravel the complexities of metabolic networks by tracking the fate of atoms from an isotopically labeled substrate as it is converted into various downstream products. nih.govnih.gov Stable isotopes like deuterium (²H), ¹³C, or ¹⁵N act as labels that can be detected by mass spectrometry, allowing researchers to follow the flow, or flux, of metabolites through specific biochemical pathways. nih.govyoutube.comyoutube.com This approach is invaluable for discovering hidden metabolic functions, quantifying reaction rates, and understanding how metabolism is regulated in response to various stimuli. nih.govyoutube.com

Acetylation and its reverse reaction, deacetylation, are crucial post-translational modifications that regulate the function of proteins and are key steps in the metabolism of certain compounds. nih.govnih.govcapes.gov.br These reactions are mediated by acetyltransferase (HAT) and deacetylase (HDAC) enzymes, respectively. nih.govcapes.gov.br In the context of the herbicide glufosinate, one of its major metabolites in genetically modified plants and other organisms is N-acetyl-glufosinate. nih.govmdpi.com The transformation between glufosinate and N-acetyl-glufosinate is a critical pathway to understand, as it affects the persistence and activity of the herbicide.

N-Acetyl-DL-glufosinate-d3 (hydrate), as a deuterated standard, is an essential tool for studying these acetylation and deacetylation dynamics. medchemexpress.com By introducing this labeled compound into a research model (e.g., cell cultures, plant tissues, or soil microcosms), scientists can precisely trace the metabolic conversion processes. Researchers can distinguish the tracer and its metabolic products from their unlabeled, naturally occurring counterparts. This allows for the quantitative analysis of the rates of acetylation and deacetylation, helping to identify the specific enzymes involved and to understand how these pathways are influenced by genetic or environmental factors. nih.gov Such studies are fundamental to building comprehensive models of metabolic fate and efficacy in various biological systems.

Detection and Quantification of Metabolites and Transformation Products for Research Purposes

N-Acetyl-DL-glufosinate-d3 (hydrate) is primarily used as an internal standard in isotope dilution analysis, a gold-standard analytical technique for the accurate quantification of trace-level compounds. usgs.govnih.gov This method, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on adding a known amount of the isotopically labeled standard to a sample prior to processing. nih.govusgs.govunibo.it Because the labeled standard (e.g., N-Acetyl-DL-glufosinate-d3) is chemically identical to the analyte of interest (N-acetyl-glufosinate) and differs only in mass, it behaves identically during extraction, cleanup, and chromatographic separation. nih.govunibo.it Any analyte losses during sample preparation are mirrored by the internal standard, allowing for highly accurate and precise correction of the final quantified amount. researchgate.net

This standard is crucial for quantifying not only N-acetyl-glufosinate but also for the broader analysis of glufosinate and its other key metabolites, such as 3-methylphosphinicopropionic acid (MPPA). nih.gov The use of such internal standards is vital for overcoming matrix effects—the interference from other components in a complex sample—which can otherwise suppress or enhance the analyte signal during MS detection, leading to inaccurate results. nih.govnih.gov

Use in Environmental Monitoring Methodologies

The widespread use of glufosinate-based herbicides necessitates robust monitoring methods to assess their presence and persistence in the environment. nih.gov N-Acetyl-DL-glufosinate-d3 and other labeled standards are central to the development of sensitive and reliable analytical methods for detecting glufosinate and its transformation products in environmental matrices like soil and water. usgs.govnih.govusgs.gov

Research by the U.S. Geological Survey (USGS) and other institutions has led to validated methods using isotope dilution and LC-MS/MS for the determination of glufosinate in groundwater and surface water. usgs.govusgs.govresearchgate.net These methods can achieve very low limits of detection, often in the nanogram-per-liter (ng/L) range, which is essential for assessing potential water contamination. nih.gov For example, a method for water analysis was validated with a limit of quantification (LOQ) of 0.0025 μg L⁻¹. nih.gov Similarly, methods have been developed for soil analysis, where glufosinate can dissipate rapidly into its metabolites. nih.govthepharmajournal.comqascf.com The use of labeled internal standards ensures the accuracy of these measurements despite the complexity of the soil matrix. nih.govqascf.com

Application in Food and Agricultural Research for Residue Analysis

Ensuring food safety requires the precise analysis of pesticide residues in agricultural products. researchgate.netfda.gov N-Acetyl-DL-glufosinate-d3 serves as a key internal standard in methods designed to quantify glufosinate and its metabolites in a wide variety of foods, including cereals, soybeans, honey, and products of animal origin. nih.govmdpi.comnih.govunibo.itresearchgate.net The residue definition for regulatory purposes often includes the parent compound plus its metabolites, like N-acetyl-glufosinate and MPPA. nih.govmdpi.commdpi.com

Analytical methods using LC-MS/MS with labeled internal standards have been validated for numerous food matrices. researchgate.netfda.gov For instance, a method for various food products achieved a limit of quantification of 5 µg/kg with excellent recovery rates (91% to 114%). researchgate.net In another study analyzing glyphosate, glufosinate, and their metabolites in rice and soybean sprouts, recoveries for glufosinate were between 101-119%. researchgate.net The use of N-Acetyl-DL-glufosinate-d3 is also documented in the analysis of honey, where Maximum Residue Limits (MRLs) are set at 50 µg/kg in the European Union. unibo.itmdpi.com These robust analytical methods are essential for routine monitoring by national food safety agencies and for enforcing regulatory compliance. researchgate.netfda.gov

Mechanistic and Environmental Fate Studies Utilizing N Acetyl Dl Glufosinate D3

Enzymatic Biotransformation Pathways

The primary mechanism of glufosinate (B12851) resistance in genetically modified organisms involves its enzymatic conversion to the less toxic N-acetyl-L-glufosinate. This biotransformation is central to the herbicide's mode of action and detoxification. Conversely, deacetylase enzymes can reverse this process, playing a role in the metabolic pathways of various organisms.

Phosphinothricin-N-acetyltransferase (PAT) is the key enzyme responsible for conferring resistance to glufosinate in transgenic plants. researchgate.net The enzyme is encoded by the pat gene, originally isolated from the soil bacterium Streptomyces viridochromogenes, or the highly similar bar gene from Streptomyces hygroscopicus. nih.govnih.gov These genes have been widely incorporated into various crops, including cotton, soybean, and maize, to provide tolerance to glufosinate-based herbicides. researchgate.netresearchgate.netnih.gov

The PAT enzyme detoxifies glufosinate by catalyzing the transfer of an acetyl group from acetyl-coenzyme A to the amino group of the L-enantiomer of phosphinothricin (B1261767) (L-glufosinate). nih.govuniv-rennes1.fr This acetylation reaction converts the herbicidally active L-glufosinate into N-acetyl-L-glufosinate (NAG), a compound that is non-toxic to the plant because it can no longer bind to and inhibit its target enzyme, glutamine synthetase (GS). nih.govresearchgate.net The D-isomer of glufosinate has no biological activity. nih.gov The specificity of PAT for the L-isomer is a crucial aspect of its function, effectively neutralizing the active component of the herbicide formulation. nih.govuniv-rennes1.fr The level of resistance in transgenic plants has been shown to be directly proportional to the expression level of the pat or bar gene and the resulting PAT enzyme activity. nih.govnih.gov While PAT shows a strong preference for phosphinothricin, some studies have noted that it can exhibit low levels of non-specific activity on other endogenous amino acids like aminoadipate and tryptophan. nih.gov

Table 1: Characteristics of Phosphinothricin-N-Acetyltransferase (PAT)

| Feature | Description | Source(s) |

| Encoding Gene | pat (Streptomyces viridochromogenes) or bar (Streptomyces hygroscopicus) | nih.gov, researchgate.net |

| Function | Detoxification of L-glufosinate | nih.gov, researchgate.net |

| Mechanism | Acetylation of the L-glufosinate amino group | nih.gov, researchgate.net, univ-rennes1.fr |

| Substrate | L-phosphinothricin (L-glufosinate) | nih.gov |

| Co-substrate | Acetyl-Coenzyme A | nih.gov |

| Product | N-acetyl-L-glufosinate (NAG) | nih.gov, researchgate.net |

| Enzyme Specificity | Highly specific for the L-enantiomer of glufosinate | nih.gov, univ-rennes1.fr |

While acetylation by PAT is a detoxification mechanism in resistant plants, the reverse reaction, deacetylation, can also occur. This process is catalyzed by deacetylase enzymes, which remove the acetyl group from N-acetyl-glufosinate to regenerate glufosinate. Research has identified deacetylases with the ability to stereoselectively hydrolyze N-acetyl-DL-glufosinate.

One such enzyme, NAP-Das2.3, isolated from the bacterium Arenimonas malthae, demonstrates a high degree of stereoselectivity. nih.gov This deacetylase is capable of specifically resolving racemic N-acetyl-glufosinate by hydrolyzing the L-enantiomer (N-acetyl-L-glufosinate) to produce L-glufosinate with high optical purity (e.e.p >99.9%). nih.gov This stereoselective bioconversion is significant as it highlights a microbial pathway that can regenerate the herbicidally active form of the compound from its detoxified metabolite. Such enzymes are of interest for biotechnological applications, including the biocatalytic synthesis of L-glufosinate. nih.gov The mechanism of base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxyl anion, followed by the elimination of the amine leaving group. etsu.edu

The efficiency of enzymatic biotransformations is quantified through enzyme kinetics. For deacetylases involved in glufosinate metabolism, key kinetic parameters have been determined. The deacetylase NAP-Das2.3, when acting on N-acetyl-glufosinate, was found to have an optimal temperature of 45 °C and an optimal pH of 8.0. nih.gov

The kinetic parameters for this enzyme were determined as follows:

K_m (Michaelis constant): 25.32 mM nih.gov

V_max (Maximum reaction velocity): 19.23 µmol mg⁻¹ min⁻¹ nih.gov

These values indicate the enzyme's affinity for its substrate and its maximum catalytic rate under the specified conditions. Aminotransferases, a broad class of enzymes that includes those involved in amino acid metabolism, typically follow a "ping-pong" catalytic mechanism, which involves two coupled half-reactions. mdpi.com This general mechanism provides a framework for understanding the complex series of steps in the catalytic cycle, from substrate diffusion and binding to chemical conversion and product release. mdpi.commdpi.com The study of these kinetics is essential for understanding the rate at which detoxification or activation of glufosinate can occur within an organism or system.

Table 2: Kinetic Parameters of Deacetylase NAP-Das2.3 for N-acetyl-glufosinate

| Parameter | Value | Optimal Conditions | Source(s) |

| K_m | 25.32 mM | pH 8.0, 45 °C | nih.gov |

| V_max | 19.23 µmol mg⁻¹ min⁻¹ | pH 8.0, 45 °C | nih.gov |

Microbial Degradation and Transformation Studies

In the environment, particularly in soil and water, microorganisms play a predominant role in the degradation of glufosinate and its metabolites. thepharmajournal.comresearchgate.net The use of isotopically labeled compounds like N-Acetyl-DL-glufosinate-d3 is fundamental to elucidating these complex microbial degradation pathways.

The microbial degradation of glufosinate in soil is a primary route of its dissipation, with reported half-lives ranging from a few days to several weeks. thepharmajournal.comepa.govnih.gov This process leads to the formation of several metabolites. The principal and most frequently identified degradation product of glufosinate in both plants and soil is 3-methylphosphinico-propionic acid (MPP). nih.govbioone.orgresearchgate.netresearchgate.net Another metabolite, 2-methylphosphinico-acetic acid, can also be formed from the further degradation of MPP. thepharmajournal.com

In transgenic plants, the primary metabolite is N-acetyl-L-glufosinate (NAG), due to the action of the PAT enzyme. nih.gov However, in soil, NAG is generally found in lower quantities compared to MPP. nih.govresearchgate.net Studies have shown that in most soil degradation scenarios, the percentage of MPP formed relative to the parent compound is higher than that of NAG. nih.govresearchgate.net The degradation of glufosinate in soil is enantioselective, with the L-enantiomer typically degrading faster than the D-enantiomer in non-sterile conditions. nih.govresearchgate.net Several bacterial strains capable of degrading glufosinate have been isolated from contaminated soils, including species from the genera Burkholderia, Serratia, Pseudomonas, and Rhodococcus. researchgate.netnih.gov

Table 3: Major Degradation Products of Glufosinate and N-Acetyl-glufosinate

| Precursor Compound | Degradation Product | Common Abbreviation | Environment/Organism | Source(s) |

| L-Glufosinate | N-acetyl-L-glufosinate | NAG | Transgenic Plants | nih.gov |

| Glufosinate | 3-methylphosphinico-propionic acid | MPP | Soil, Plants, Weeds | nih.gov, bioone.org, researchgate.net, researchgate.net |

| 3-methylphosphinico-propionic acid | 2-methylphosphinico-acetic acid | MPA | Soil | thepharmajournal.com, researchgate.net |

Isotopically labeled compounds are indispensable tools for studying the fate, transport, and metabolism of substances in environmental and biological systems. nih.govresearchgate.net While specific studies explicitly using N-Acetyl-DL-glufosinate-d3 were not detailed in the provided context, the principles of its use as a tracer are well-established through studies using other labeled forms of glufosinate, such as ¹⁴C-glufosinate or other stable isotope-labeled analogs. nih.govacs.orgusgs.gov

N-Acetyl-DL-glufosinate-d3 serves as an ideal internal standard for analytical methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS). escholarship.org The "d3" signifies that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, heavy isotope of hydrogen. This mass difference allows the labeled compound and its subsequent degradation products to be clearly distinguished from their naturally occurring, unlabeled counterparts in a sample.

By introducing a known amount of N-Acetyl-DL-glufosinate-d3 into a system (e.g., a soil microcosm or a plant), researchers can:

Trace Metabolic Pathways: Accurately follow the transformation of the parent compound into various metabolites over time. nih.gov The deuterium label acts as a flag, allowing scientists to identify which products originated from the initial substance.

Quantify Degradation Rates: Determine the rate of disappearance of the parent compound and the rate of formation of its metabolites with high precision, as the labeled standard compensates for any loss during sample extraction and analysis. usgs.gov

Elucidate Complex Interactions: Differentiate between the applied chemical and endogenous compounds, which is crucial for understanding its true environmental fate and impact. nih.govacs.org

The use of such tracers has been fundamental in demonstrating that microbial activity is the primary driver of glufosinate degradation in soil and water, and in identifying key metabolites like MPP. researchgate.netnih.gov

Plant Metabolism and Translocation Dynamics

The metabolic fate of glufosinate in plants is a key determinant of its herbicidal efficacy and the basis for developing herbicide-resistant crops. N-Acetyl-DL-glufosinate-d3 is an essential tool in these investigations, serving as an internal standard for the precise measurement of its non-labeled counterpart, N-acetyl-glufosinate (NAG), which is the primary metabolite in tolerant plants. mdpi.comnih.govwaters.com

In genetically modified, glufosinate-resistant crops, the primary mechanism of resistance is the enzymatic acetylation of the herbicidally active L-isomer of glufosinate. nih.govresearchgate.net This process is catalyzed by the phosphinothricin N-acetyltransferase (PAT) enzyme, which is introduced into the plant's genome. nih.gov The PAT enzyme transfers an acetyl group to the amino group of L-glufosinate, converting it into N-acetyl-L-glufosinate (NAG), a non-phytotoxic compound. researchgate.net This rapid detoxification prevents the accumulation of toxic ammonia (B1221849), which is the ultimate cause of plant death following the inhibition of glutamine synthetase by glufosinate. nih.gov

Studies using 14C-labeled glufosinate in transgenic sugar beet, carrot, and other plants have confirmed that NAG is the main metabolite. nih.gov In non-transgenic plants, glufosinate is metabolized to a lesser extent into other compounds like 3-(hydroxymethylphosphinyl)propionic acid (MPP) and 4-(hydroxymethylphosphinyl)butanoic acid (MPB). nih.gov

While acetylation is the primary detoxification pathway, the potential for deacetylation of NAG back to the active L-glufosinate exists. This reverse process is generally not a significant metabolic route in resistant crops. However, it has been exploited in biotechnology to create a system for inducing male sterility, where a deacetylase enzyme is expressed specifically in tapetum cells, converting the translocated, non-toxic NAG back into toxic L-glufosinate, thereby disrupting pollen development.

Research has demonstrated that N-acetyl-L-glufosinate is a stable metabolite within plant tissues. nih.gov Once formed, it does not readily revert to the active glufosinate form under normal physiological conditions in resistant plants. Its stability ensures the continued tolerance of the plant to the herbicide.

Furthermore, NAG is not sequestered in the treated leaves but is mobile within the plant. Studies on various transgenic crops have shown that NAG is translocated throughout the plant. researchgate.net For instance, in glufosinate-resistant Brassica napus, acetyl-L-glufosinate is readily exported from the treated leaves via the phloem to other plant parts, including floral tissues and anthers. This mobility is a key factor in the aforementioned male sterility systems. In contrast, the translocation of glufosinate itself can be limited in susceptible plants due to the rapid onset of phytotoxicity in the treated leaf tissue, which impairs transport processes. researchgate.net

Role in Broader Academic Research Contexts

Contribution to Understanding Amino Acid Metabolism Pathways

The herbicide glufosinate (B12851) is a structural analog of the amino acid glutamate (B1630785) and a potent inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism and amino acid biosynthesis. univ-rennes1.frresearcher.life Inhibition of GS leads to a rapid accumulation of toxic ammonia (B1221849) and a depletion of essential amino acids, ultimately causing plant cell death. univ-rennes1.fr

In glufosinate-tolerant plants, the primary defense mechanism is the metabolic inactivation of the herbicide. This is achieved through N-acetylation, a reaction that converts the active L-glufosinate into the non-toxic N-acetyl-L-glufosinate. nih.gov This detoxification is a crucial part of the plant's amino acid metabolism under the chemical stress induced by the herbicide.

The role of N-Acetyl-DL-glufosinate-d3 (hydrate) is to serve as a perfect internal standard for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.net By adding a known quantity of the deuterated standard to a sample, researchers can correct for any loss of the analyte during sample preparation and analysis. This isotope dilution method allows for the highly accurate quantification of the N-acetyl-glufosinate metabolite produced by the plant. usgs.govusgs.gov This precision is vital for studying the efficiency and kinetics of the detoxification pathway, providing deep insights into the plant's metabolic capacity to handle xenobiotics that interfere with amino acid synthesis.

Table 1: Key Molecules in the Glufosinate Action and Detoxification Pathway

| Molecule Name | Abbreviation | Role in Metabolism |

|---|---|---|

| L-Glutamic acid | Glu | Essential amino acid; substrate for Glutamine Synthetase. |

| L-Glufosinate | - | Herbicide; structural analog of glutamate; inhibitor of GS. univ-rennes1.fr |

| Glutamine Synthetase | GS | Key enzyme for nitrogen assimilation and amino acid synthesis. researchgate.net |

| Ammonia | NH₃ | Accumulates to toxic levels when GS is inhibited. researchgate.net |

| N-Acetyl-L-glufosinate | NAG | Non-toxic metabolite of glufosinate in tolerant plants. nih.gov |

| Phosphinothricin (B1261767) Acetyltransferase | PAT | Enzyme that catalyzes the conversion of glufosinate to NAG. researcher.lifenih.gov |

| N-Acetyl-DL-glufosinate-d3 (hydrate) | - | Deuterated internal standard for accurate quantification of NAG. mdpi.comresearchgate.net |

Application in Studies of Nitrogen Assimilation and Plant Stress Response Mechanisms

Nitrogen is an essential nutrient for plant growth, and its assimilation into organic compounds is a fundamental process. The GS enzyme plays a central role in this pathway by assimilating ammonia. researchgate.net By inhibiting GS, glufosinate severely disrupts nitrogen assimilation, causing a major stress response in the plant, characterized by a rapid increase in ammonia levels. researchgate.net

The ability of a plant to tolerate glufosinate is a direct measure of its ability to manage this stress. The primary stress response in tolerant plants is the rapid acetylation of glufosinate into N-acetyl-glufosinate, which prevents the inhibition of GS and the subsequent toxic ammonia buildup. nih.gov

Here again, N-Acetyl-DL-glufosinate-d3 (hydrate) is a critical research tool. It enables the precise measurement of N-acetyl-glufosinate levels in plant tissues. nih.govnih.gov Scientists can use this data to:

Correlate the rate of metabolite production with the level of herbicide tolerance.

Study how different environmental conditions affect the plant's ability to detoxify the herbicide.

Investigate the metabolic trade-offs associated with activating this stress response pathway.

By facilitating accurate quantification, the deuterated standard helps researchers to dissect the biochemical and physiological responses of plants to herbicide-induced stress, contributing to a deeper understanding of plant resilience. researchgate.net

Table 2: Research Findings on Glufosinate's Impact on Nitrogen Metabolism

| Study Parameter | Finding in Susceptible Plants | Finding in Tolerant Plants | Relevance of N-Acetyl-DL-glufosinate-d3 |

|---|---|---|---|

| Glutamine Synthetase (GS) Activity | Strongly inhibited by glufosinate. | Remains active due to detoxification of glufosinate. researchgate.net | Not directly used, but confirms the efficacy of the pathway being studied. |

| Ammonia (NH₃) Levels | Accumulate rapidly to toxic levels. researchgate.net | Remain at normal physiological levels. researchgate.net | Not directly used, but confirms the efficacy of the pathway being studied. |

| N-acetyl-glufosinate Levels | Not produced, or produced at negligible levels. | Produced rapidly and in significant quantities. univ-rennes1.frnih.gov | Essential internal standard for accurate quantification of this key metabolite. mdpi.com |

Enabling Research in Genetic Engineering and Plant Science Methodologies

The development of glufosinate-resistant crops is a cornerstone of modern agricultural biotechnology. nih.gov This resistance is conferred by introducing a gene, typically the pat gene from Streptomyces viridochromogenes or the bar gene from Streptomyces hygroscopicus, into the plant's genome. univ-rennes1.frnih.gov These genes encode the enzyme Phosphinothricin Acetyltransferase (PAT), which specifically detoxifies glufosinate by acetylating it. researcher.lifenih.gov

The pat and bar genes are not only used to create herbicide-tolerant crops but are also widely employed as selectable markers in plant genetic transformation. After attempting to insert a target gene into plant cells, researchers treat the cells with glufosinate. Only the cells that have successfully incorporated the marker gene (and thus the linked target gene) will produce the PAT enzyme, survive the treatment, and can be grown into mature, transgenic plants.

N-Acetyl-DL-glufosinate-d3 (hydrate) plays a vital analytical role in this field:

Verification of Gene Function: After creating a transgenic plant, researchers must confirm that the inserted gene is functioning correctly. By applying glufosinate and then analyzing the plant tissue, they can use the deuterated standard to quantify the amount of N-acetyl-glufosinate produced. epa.gov This measurement provides direct evidence of the PAT enzyme's activity and confirms the successful expression of the resistance gene. researchgate.netresearchgate.net

Comparing Expression Levels: The level of herbicide resistance can be proportional to the expression level of the PAT enzyme. researchgate.netresearchgate.net Analytical methods using N-Acetyl-DL-glufosinate-d3 allow for precise comparisons of detoxification efficiency between different transgenic lines, helping scientists select the most robust and effective ones.

Metabolic Fate Studies: It is crucial to understand the fate of the herbicide and its metabolites in genetically modified crops. Stable isotope-labeled standards are essential for residue analysis and metabolic studies that track the distribution and persistence of these compounds within the plant. nih.govlcms.cz

Table 3: Components of the Glufosinate-Resistance Genetic Engineering System

| Component | Description | Function |

|---|---|---|

| Gene | pat or bar | Encodes the PAT enzyme. nih.gov |

| Enzyme | Phosphinothricin Acetyltransferase (PAT) | Catalyzes the acetylation of glufosinate. researcher.life |

| Substrate | L-Glufosinate (active herbicide) | Is converted into a non-toxic form by the PAT enzyme. |

| Product | N-Acetyl-L-glufosinate (non-toxic) | The result of the detoxification reaction. nih.gov |

| Analytical Standard | N-Acetyl-DL-glufosinate-d3 (hydrate) | Enables accurate quantification of the product to verify gene function and efficiency. mdpi.comresearchgate.net |

Emerging Research Directions and Methodological Advancements

Development of Novel Analytical Techniques for Labeled Compounds

The accurate detection and quantification of glufosinate (B12851) and its metabolites in complex matrices like soybeans are essential for regulatory monitoring and research. Recent advancements have moved towards methods that are simpler, faster, and more sensitive. A significant development is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with innovative sample preparation techniques. nih.gov

One novel approach involves a solid-phase analytical derivatization method. nih.gov This technique streamlines the analysis of polar compounds like N-acetyl glufosinate, which are often challenging to analyze directly with conventional methods. The process typically includes:

Water-based Extraction: Efficiently extracts the target analytes from the sample matrix.

Protein Removal: In high-protein samples such as soybeans, acetonitrile (B52724) is used to precipitate proteins, which can otherwise interfere with the analysis and cause matrix effects like ionization inhibition in the mass spectrometer. nih.gov

Solid-Phase Extraction (SPE): The sample is passed through a small column to trap the analytes of interest, concentrating them and removing further impurities. nih.gov

On-Column Derivatization: A key innovation is the derivatization of the analyte while it is still on the solid-phase column. Using a reagent like N-(tert-butyldimethylsilyl)-N-methyl trifluoroacetamide (B147638) (MTBSTFA), the polar N-acetyl glufosinate is converted into a less polar, more volatile derivative that is more amenable to chromatographic separation and detection. nih.gov This step is rapid, occurring at ambient temperature. nih.gov

The use of a deuterated internal standard like N-Acetyl-DL-glufosinate-d3 is fundamental to this methodology. The labeled standard is added at the beginning of the sample preparation process and behaves almost identically to the unlabeled analyte throughout extraction and derivatization. Its distinct mass allows for precise quantification, correcting for any losses that may occur during sample handling. This approach provides high accuracy and sensitivity for tracking residues in agricultural products. nih.gov

Table 1: Advanced Analytical Methodology for N-Acetyl Glufosinate

| Step | Technique | Purpose | Key Advantage |

|---|---|---|---|

| Extraction | Water Extraction | To solubilize polar analytes from the sample matrix. | High recovery of target compounds. |

| Cleanup | Protein Precipitation (with Acetonitrile) | To remove interfering proteins that cause matrix effects. | Reduces ion suppression in LC-MS/MS. nih.gov |

| Concentration | Solid-Phase Extraction (SPE) | To concentrate the analyte and further clean the sample. | Improves detection limits. |

| Derivatization | Solid-Phase Analytical Derivatization (with MTBSTFA) | To enhance chromatographic performance and detection sensitivity. | Rapid, occurs at ambient temperature. nih.gov |

| Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To separate, identify, and quantify the analyte and its labeled standard. | High specificity and sensitivity. nih.gov |

Advanced Spectroscopic Studies of N-Acetyl-DL-glufosinate-d3

Advanced spectroscopic techniques are indispensable for the structural elucidation and characterization of complex molecules. For N-Acetyl-DL-glufosinate-d3, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. Techniques like 1H (proton) and 13C (carbon-13) NMR provide detailed information about the molecule's atomic framework. researchgate.net

These studies allow researchers to:

Confirm Chemical Structure: By analyzing chemical shifts, coupling constants, and signal integrations, scientists can verify the precise arrangement of atoms, including the successful incorporation of the acetyl group at the nitrogen atom and the position of the deuterium (B1214612) labels on the glufosinate backbone.

Investigate Tautomeric Forms: Molecules with acetyl groups can sometimes exist in different equilibrium states or tautomeric forms. NMR spectroscopy is highly effective at identifying and quantifying the presence of these different structures in solution. researchgate.net

Elucidate Molecular Conformation: Advanced NMR experiments can reveal the three-dimensional shape and rotational dynamics of the molecule, which can be critical for understanding its interaction with enzymes or receptors.

The deuterium atoms in N-Acetyl-DL-glufosinate-d3 serve a dual purpose. In mass spectrometry, they provide a clear mass shift for use as an internal standard. In NMR, the absence of signals at the deuterium-labeled positions in 1H NMR and the altered signals in 2H (deuterium) NMR provide unambiguous confirmation of the labeling site.

Computational Modeling of Metabolic and Environmental Transformations

Computational modeling has become a vital tool for predicting the fate of compounds within biological and environmental systems. While specific models for N-Acetyl-DL-glufosinate-d3 are part of specialized research, the applications of such models are broad. They are used to simulate transformations and predict interactions, complementing experimental data.

Key applications include:

Metabolic Pathway Simulation: In genetically modified, glufosinate-resistant plants, the detoxification mechanism is the acetylation of L-glufosinate by the enzyme L-phosphinothricin acetyl-transferase (PAT). nih.gov Computational models can simulate this enzymatic reaction, predicting reaction kinetics and efficiency. This helps in understanding how effectively the plant can neutralize the herbicide.

Modeling Phloem Transport: The mobility of a compound within a plant determines its systemic effects. N-acetyl-l-glufosinate is known to be phloem-mobile, allowing it to be transported from the leaves to other parts of the plant, such as sink tissues. nih.gov Computational models can simulate this transport process, taking into account the physicochemical properties of the molecule and the physiology of the plant. This is crucial for applications like developing chemical inducers for specific genetic traits in crops. nih.gov

Predicting Off-Target Interactions: Glufosinate itself is an analog of the neurotransmitter glutamate (B1630785) and has been shown to interact with N-methyl-D-aspartate (NMDA) receptors in mammals, leading to potential neurotoxicity. researchgate.net Computational docking studies can be used to model the binding affinity of N-Acetyl-DL-glufosinate-d3 to various biological receptors, helping to predict potential off-target effects or to understand its toxicological profile compared to the parent compound.

Future Applications in Multi-Omics Research and Systems Biology

The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of biological systems. Isotopically labeled standards like N-Acetyl-DL-glufosinate-d3 are cornerstone tools for the metabolomics component of this integrated approach, enabling precise and accurate quantification of specific metabolites.

Future applications in this domain are poised to revolutionize areas from agriculture to medicine:

Biomarker Discovery: In toxicology and environmental science, multi-omics can uncover the complex cellular response to chemical exposure. Changes in the metabolome, including the levels of N-acetyl glufosinate, can be correlated with changes in gene expression (transcriptomics) and protein levels (proteomics) to identify novel biomarkers of exposure or effect.

Deep Learning and AI Integration: The vast and complex datasets generated by multi-omics research require advanced analytical tools. Deep learning and artificial intelligence (AI) are increasingly being used to integrate these datasets, identify complex nonlinear relationships, and build predictive models for everything from disease diagnostics to drug discovery. nih.govresearchgate.net N-Acetyl-DL-glufosinate-d3 provides the hard quantitative data for the metabolome layer, which is essential for training robust AI models. nih.gov This allows for a more comprehensive understanding of how small molecules influence the entire biological system.

Table 2: Future Applications in Multi-Omics and Systems Biology

| Application Area | Omics Integration | Role of N-Acetyl-DL-glufosinate-d3 | Potential Outcome |

|---|---|---|---|

| Precision Agriculture | Genomics, Metabolomics | Quantitative standard for herbicide metabolism profiling. | Faster development of herbicide-resistant crops. researchgate.net |

| Biomedical Research | Proteomics, Metabolomics, Transcriptomics | Enables accurate measurement of a key metabolite for systems-level analysis. | Identification of new therapeutic targets or diagnostic biomarkers. |

| Predictive Toxicology | Multi-Omics Data | Provides quantitative data for training AI/deep learning models. | More accurate prediction of chemical safety and biological impact. nih.gov |

| Systems Biology | Integration of all Omics Layers | Serves as a tracer to map the flow and impact of a xenobiotic through a biological system. | Comprehensive models of molecular mechanisms and interactions. |

Q & A

Basic Research Questions

Q. What is the molecular structure and isotopic composition of N-Acetyl-DL-glufosinate-d3 (hydrate), and how does it influence its use as a reference standard?

- Answer : N-Acetyl-DL-glufosinate-d3 (hydrate) has the molecular formula C₇H₁₁D₃NO₅P·H₂O and a molecular weight of 244.19 g/mol . The deuterium (d3) substitution occurs at specific methyl groups, which minimizes metabolic interference in isotopic tracing studies. This compound is used as a reference standard due to its high isotopic purity (>98% deuterium enrichment), enabling precise quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The hydrate form ensures stability during storage (recommended at 2–8°C) .

Q. What analytical techniques are recommended for characterizing the purity and isotopic enrichment of N-Acetyl-DL-glufosinate-d3 (hydrate) in experimental settings?

- Answer : Key techniques include:

- High-resolution mass spectrometry (HR-MS) : To confirm isotopic enrichment and molecular ion peaks.

- ¹H/²H NMR spectroscopy : To quantify deuterium incorporation and identify structural integrity.

- Liquid chromatography (LC) with UV or charged aerosol detection (CAD): To assess purity and hydrate stability under varying humidity conditions .

- Thermogravimetric analysis (TGA) : To evaluate hydrate stability by measuring water loss during heating .

Advanced Research Questions

Q. How do non-covalent interactions in hydrate forms impact the stability and reactivity of N-Acetyl-DL-glufosinate-d3 (hydrate) under varying experimental conditions?

- Answer : Hydrate stability is influenced by hydrogen bonding and π-π stacking interactions, which are critical for maintaining crystal lattice integrity. For example, in related hydrate systems (e.g., imidazolium-N-phthalolylglycinate salt hydrate), non-covalent interactions mediate charge transfer and structural stability . For N-Acetyl-DL-glufosinate-d3 (hydrate), experimental protocols should control humidity and temperature to prevent dehydration, which can alter reactivity in enzymatic assays or pharmacokinetic models. TGA and dynamic vapor sorption (DVS) are recommended to study hydration-dehydration kinetics .

Q. What methodological considerations are critical when using deuterated analogs like N-Acetyl-DL-glufosinate-d3 (hydrate) in pharmacokinetic and metabolic studies?

- Answer : Key considerations include:

- Isotope effects : Deuteration can slow metabolic degradation (e.g., via cytochrome P450 enzymes), requiring adjustments in half-life calculations.

- Tracer selection : Use stable isotope-labeled compounds (e.g., d3) to avoid radiation hazards associated with radioactive tracers.

- Sample preparation : Employ solid-phase extraction (SPE) or protein precipitation to isolate the compound from biological matrices (e.g., serum) while minimizing deuterium exchange with solvents .

- Data normalization : Correct for natural abundance of deuterium in controls using MS-based isotopic pattern analysis .

Q. How can researchers resolve contradictions in data when comparing deuterated and non-deuterated forms of glufosinate in inhibition assays?

- Answer : Contradictions may arise from isotopic effects on binding affinity or enzyme kinetics. To address this:

- Dose-response calibration : Perform parallel assays with both forms to establish equivalence in inhibitory concentration (IC₅₀).

- Molecular dynamics (MD) simulations : Model deuterium’s impact on hydrogen bonding with target enzymes (e.g., glutamine synthetase).

- Control experiments : Use isotopically labeled internal standards to correct for matrix effects in LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.